2,4-dimethoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine
Description
This compound is a 1,3,5-triazine derivative substituted at the 2- and 4-positions with methoxy groups and at the 6-position with a 3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl moiety. The 2-methylpyridine substituent introduces aromaticity and basicity, while the piperidine ring may enhance solubility or enable conformational flexibility for biological targeting.
Properties
IUPAC Name |
2,4-dimethoxy-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-12-9-14(6-7-18-12)25-11-13-5-4-8-22(10-13)15-19-16(23-2)21-17(20-15)24-3/h6-7,9,13H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCRDVAURQRXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine typically involves multi-step reactions. The initial step includes the preparation of 2,4-dimethoxy-1,3,5-triazine by treating cyanuric chloride with methanol under controlled temperature and pH conditions. The resulting intermediate is then reacted with 3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine under appropriate conditions to yield the final compound.
Industrial Production Methods
For industrial production, scale-up processes involve optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst selection to ensure higher yields and purity. Batch or continuous flow reactors might be utilized depending on the production scale requirements.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation to form more reactive intermediates.
Reduction: Though less common, reduction could be achieved under specific conditions.
Substitution: Nucleophilic substitution reactions are typical, given the presence of substitutable groups.
Common Reagents and Conditions
Oxidation: Agents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or other mild reducing agents.
Substitution: Various nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation results in derivatives with potential higher reactivity.
Reduction and substitution yield products with modified functional groups, influencing the compound's reactivity and applications.
Scientific Research Applications
Chemistry
Catalysts: Its derivatives may act as catalysts in organic reactions.
Ligands: Utilized in coordination chemistry to form complex compounds.
Biology
Enzyme Inhibition: As a potential inhibitor for specific enzymes, impacting metabolic pathways.
Signaling Pathways: Used in studies involving cellular signaling mechanisms.
Medicine
Drug Development: Investigated for its potential in developing new therapeutic agents.
Biomarker Research: Used in identifying and studying biomarkers for various diseases.
Industry
Polymer Chemistry: Employed in the synthesis of specialized polymers.
Material Science: Integrated into the development of new materials with enhanced properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. It may form hydrogen bonds, van der Waals forces, or covalent bonds with target molecules, modulating their activity and influencing biochemical pathways. The specific pathways involved depend on the compound's applications, such as inhibiting enzymes in metabolic pathways or interacting with receptors in signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related 1,3,5-triazine derivatives, emphasizing substituent effects on properties and applications:
*Molecular weights calculated based on structural formulas.
Key Structural and Functional Insights:
Aromatic vs. Aliphatic Substituents: The pyren-1-yl group in 2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine imparts strong fluorescence due to extended conjugation, making it suitable for optical applications . The glycosylated phenyl substituent () increases hydrophilicity, likely favoring metabolic pathways or interactions with biomolecules .
Steric and Electronic Effects :
- Bulky substituents like pyren-1-yl reduce solubility in polar solvents but enhance thermal stability. The smaller piperidine-pyridine group in the target compound may improve bioavailability compared to pyrene derivatives.
- Electron-donating groups (e.g., methoxy) at positions 2 and 4 stabilize the triazine ring, while electron-withdrawing substituents (e.g., carbonyl in ) could alter reactivity in synthetic pathways .
Biological vs. Industrial Applications :
- Fluorescent brighteners (e.g., C.I. 508200) leverage triazine’s rigidity for UV stability .
- Piperidine-containing derivatives are common in drug discovery due to their ability to mimic natural alkaloids or engage in hydrogen bonding .
Research Findings and Limitations
- Synthetic Challenges : The piperidine-pyridine substituent in the target compound likely requires multi-step synthesis, including nucleophilic substitution and protecting group strategies. Similar derivatives (e.g., ) involve complex coupling reactions .
- Data Gaps : Experimental data on the target compound’s physicochemical properties (e.g., logP, melting point) are absent in the provided evidence. Inferences are drawn from structural analogs.
- Potential for Optimization: Substituting the pyridine ring with halogens or electron-withdrawing groups could modulate the compound’s electronic profile for enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
